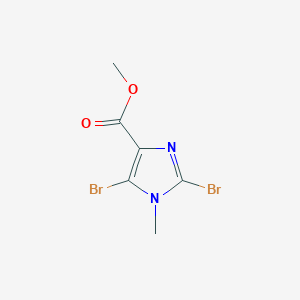methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate
CAS No.: 2504203-10-3
Cat. No.: VC7534628
Molecular Formula: C6H6Br2N2O2
Molecular Weight: 297.934
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2504203-10-3 |
|---|---|
| Molecular Formula | C6H6Br2N2O2 |
| Molecular Weight | 297.934 |
| IUPAC Name | methyl 2,5-dibromo-1-methylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 |
| Standard InChI Key | JRGWJIYBAQHTGT-UHFFFAOYSA-N |
| SMILES | CN1C(=C(N=C1Br)C(=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered imidazole ring substituted with bromine atoms at positions 2 and 5, a methyl ester at position 4, and a hydrogen atom at position 1 (denoted by the "1H" nomenclature) . Key structural descriptors include:
The planar imidazole ring facilitates π-π interactions, while bromine atoms enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 282.87123 | 151.6 |
| [M+Na]+ | 304.85317 | 145.5 |
| [M-H]- | 280.85667 | 150.3 |
These predictions aid in metabolite identification and structural elucidation workflows .
Synthesis and Scalability
Scalability Considerations
Key factors for scalable synthesis include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency .
-
Temperature Control: Low temperatures (−25°C) improve selectivity during debromination .
-
Purification: Column chromatography or crystallization is required to isolate the product .
Physicochemical and Stability Profiles
Physical Properties
-
Solubility: Limited data available; typically soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) based on analogues .
-
Stability: Degrades under ambient conditions; storage at 2–8°C under nitrogen is recommended .
Spectroscopic Data
-
NMR (DMSO-d): Signals at δ 2.24 (s, 3H, CH), 3.51 (s, 3H, OCH) .
-
Mass Spectrometry: Dominant ions at m/z 282.87 ([M+H]+) and 304.85 ([M+Na]+) .
Applications in Pharmaceutical Chemistry
Role as a Building Block
Brominated imidazoles are pivotal in constructing bioactive molecules, including:
-
Kinase Inhibitors: Casein kinase δ/ε inhibitors utilize analogous bromoimidazole cores .
-
Anticancer Agents: CDK8/19 inhibitors incorporate halogenated imidazoles for target binding .
Case Study: Analogous Compound Utilization
In the synthesis of a cathepsin K inhibitor (Figure 1), 4-bromo-1,2-dimethyl-1H-imidazole undergoes Suzuki-Miyaura coupling with aryl boronic acids, followed by functionalization . Methyl 2,5-dibromo-1H-imidazole-4-carboxylate could similarly serve in palladium-catalyzed cross-couplings to introduce carboxylate moieties.
| Parameter | Detail |
|---|---|
| CAS Number | 883876-21-9 |
| Purity (HPLC) | ≥97.0% |
| Packaging | 5 g increments |
| Storage | 2–8°C under nitrogen |
Suppliers like MSE Supplies and GlpBio provide research-grade material, though bulk synthesis is advised for large-scale applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume